(4'-Butyl-3-fluoro-[1,1'-biphenyl]-4-yl)boronic acid (4'-Butyl-3-fluoro-[1,1'-biphenyl]-4-yl)boronic acid
Brand Name: Vulcanchem
CAS No.: 1400809-84-8
VCID: VC2549601
InChI: InChI=1S/C16H18BFO2/c1-2-3-4-12-5-7-13(8-6-12)14-9-10-15(17(19)20)16(18)11-14/h5-11,19-20H,2-4H2,1H3
SMILES: B(C1=C(C=C(C=C1)C2=CC=C(C=C2)CCCC)F)(O)O
Molecular Formula: C16H18BFO2
Molecular Weight: 272.1 g/mol

(4'-Butyl-3-fluoro-[1,1'-biphenyl]-4-yl)boronic acid

CAS No.: 1400809-84-8

Cat. No.: VC2549601

Molecular Formula: C16H18BFO2

Molecular Weight: 272.1 g/mol

* For research use only. Not for human or veterinary use.

(4'-Butyl-3-fluoro-[1,1'-biphenyl]-4-yl)boronic acid - 1400809-84-8

Specification

CAS No. 1400809-84-8
Molecular Formula C16H18BFO2
Molecular Weight 272.1 g/mol
IUPAC Name [4-(4-butylphenyl)-2-fluorophenyl]boronic acid
Standard InChI InChI=1S/C16H18BFO2/c1-2-3-4-12-5-7-13(8-6-12)14-9-10-15(17(19)20)16(18)11-14/h5-11,19-20H,2-4H2,1H3
Standard InChI Key GGVROXPECQCGRD-UHFFFAOYSA-N
SMILES B(C1=C(C=C(C=C1)C2=CC=C(C=C2)CCCC)F)(O)O
Canonical SMILES B(C1=C(C=C(C=C1)C2=CC=C(C=C2)CCCC)F)(O)O

Introduction

Chemical Identity and Structural Properties

Basic Identification

(4'-Butyl-3-fluoro-[1,1'-biphenyl]-4-yl)boronic acid is a biphenyl derivative containing a boronic acid functional group and represents an important building block in organic synthesis. The compound is cataloged in chemical databases and possesses several distinguishing characteristics that make it valuable for research purposes.

The compound is registered in PubChem with the identifier CID 46738162 and has the CAS registry number 1400809-84-8. It was first added to chemical databases on July 26, 2010, with the most recent modification to its entry occurring on March 8, 2025 . This relatively recent modification date indicates ongoing interest in and potentially new discoveries about this compound.

Chemical Structure and Nomenclature

The molecular structure of (4'-Butyl-3-fluoro-[1,1'-biphenyl]-4-yl)boronic acid consists of a biphenyl backbone (two connected benzene rings) with three key substituents: a butyl group at the 4' position of one ring, a fluorine atom at the 3 position, and a boronic acid group (-B(OH)₂) at the 4 position of the other ring.

Several synonyms exist for this compound in chemical literature:

  • 4'-Butyl-3-fluorobiphenyl-4-boronic acid

  • (3-Fluoro-4'-butyl[1,1'-biphenyl]-4-yl)boronic acid

  • Boronic acid, B-(4'-butyl-3-fluoro[1,1'-biphenyl]-4-yl)-

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of (4'-Butyl-3-fluoro-[1,1'-biphenyl]-4-yl)boronic acid

PropertyValueNotes
Molecular FormulaC₁₆H₁₈BFO₂Contains carbon, hydrogen, boron, fluorine, and oxygen
Molecular Weight272.1 g/molComputed value
Physical StateSolidAt standard temperature and pressure
Hydrogen Bond Donors2From the boronic acid group
Hydrogen Bond Acceptors3Includes F atom and OH groups
Rotatable BondsApproximately 4-5Including the butyl chain and biphenyl bond
Exact Mass272.1 Da (approximate)Based on molecular composition

The boronic acid functional group (-B(OH)₂) is particularly notable as it possesses unique chemical properties that make it useful in various applications. Boronic acids typically function as mild Lewis acids due to the empty p-orbital on the boron atom, which can accept an electron pair .

Synthesis Methods

Cross-Coupling Reactions for Functionalized Biphenyls

The synthesis of similar fluorinated biphenyl compounds often utilizes palladium-catalyzed cross-coupling reactions. A general procedure might involve:

  • Preparation of a suitable halogenated precursor

  • Borylation through palladium-catalyzed coupling with bis(pinacolato)diboron

  • Hydrolysis of the boronic ester to obtain the boronic acid

As described in related literature: "The general procedure for indole-boronic acid coupling involves the use of palladium catalysts, such as palladium dibenzylidene acetone with appropriate ligands like XantPhos, under carefully controlled temperature conditions. The reaction typically leads to the formation of new carbon-carbon bonds, enabling the construction of complex molecular structures."

Purification Techniques

Purification of arylboronic acids typically involves:

  • Absorption of crude reaction mixtures on celite

  • Flash column chromatography on acidic or basic alumina

  • Careful selection of mobile phase components, often using mixtures of ethyl acetate, acetone, and hexanes

These general methodologies would likely be applicable to the synthesis and purification of (4'-Butyl-3-fluoro-[1,1'-biphenyl]-4-yl)boronic acid with appropriate modifications to accommodate its specific structural features.

Analytical Characterization

Chromatographic Behavior

Arylboronic acids typically exhibit distinctive chromatographic behaviors that can be used for identification and purity assessment. Thin-layer chromatography (TLC) on alumina (Al₂O₃) is often employed for monitoring reactions involving boronic acids . The compound would likely show moderate polarity due to the boronic acid group, which can be detected using appropriate visualization methods such as UV light or specific staining reagents.

Comparative Analysis with Related Compounds

Structural Analogs

Several related boronic acid compounds help contextualize the properties and potential applications of (4'-Butyl-3-fluoro-[1,1'-biphenyl]-4-yl)boronic acid:

Table 2: Comparison with Structurally Related Boronic Acids

CompoundMolecular WeightKey DifferencesReference
(3'-Fluoro-[1,1'-biphenyl]-4-yl)boronic acid216.02 g/molLacks butyl group
(1-Tosyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid pinacol ester363.28 g/molContains tosyl group and pinacol protection
(4-pyrrolidin-1-ylphenyl)boronic acid191.04 g/molContains pyrrolidinyl instead of fluorine and biphenyl

The (3'-Fluoro-[1,1'-biphenyl]-4-yl)boronic acid (CID 23005383) is the closest structural analog, differing only in the absence of the butyl group . This similarity suggests comparable chemical reactivity but different physical properties, particularly regarding solubility and lipophilicity, which would be enhanced by the butyl chain in the target compound.

Functional Group Influence

The presence of specific functional groups significantly influences the compound's properties:

  • The fluorine atom introduces electronic effects that can alter reactivity, particularly in coupling reactions. Fluorine's high electronegativity creates a polarized C-F bond that affects electron distribution throughout the aromatic system .

  • The butyl chain increases lipophilicity and can influence solubility, crystal packing, and interaction with biological targets. The butyl group may also provide steric effects that influence reactivity at the boronic acid center.

  • The boronic acid group serves as the reactive center for many transformations, particularly cross-coupling reactions. Its Lewis acidic character also enables interactions with various nucleophiles, including potential biological targets like sugars or proteins .

Research Challenges and Future Directions

Synthetic Optimization

Current challenges in working with fluorinated arylboronic acids often involve:

  • Developing milder and more selective synthetic routes

  • Improving yield and purity in one-pot procedures

  • Developing catalyst systems specific to fluorinated substrates

  • Addressing stability issues common to certain boronic acids

Future research might focus on developing selective methodologies for the direct functionalization of the biphenyl core, which would streamline access to compounds like (4'-Butyl-3-fluoro-[1,1'-biphenyl]-4-yl)boronic acid.

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